molecular formula C13H8FN3O2S B12207373 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

Cat. No.: B12207373
M. Wt: 289.29 g/mol
InChI Key: HIRRWBURVUCKEE-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a compound with a molecular formula of C11H8FNOS It is characterized by the presence of a thiophene ring, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a nitrile oxide.

    Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl derivative with the oxadiazole intermediate.

    Formation of the Thiophene Ring: The final step involves the formation of the thiophene ring through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and pathways.

    Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation or signal transduction pathways. The compound can bind to these targets, leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide, N-(2-fluorophenyl): This compound shares a similar structure but differs in the position of the fluorophenyl group.

    Benzo[b]thiophene-2-carboxamide derivatives: These compounds have a benzo[b]thiophene ring instead of a thiophene ring.

Uniqueness

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C13H8FN3O2S

Molecular Weight

289.29 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)11-12(17-19-16-11)15-13(18)10-2-1-7-20-10/h1-7H,(H,15,17,18)

InChI Key

HIRRWBURVUCKEE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F

Origin of Product

United States

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